Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
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Overview
Description
Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate is an organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with phenyl and p-tolyl groups, as well as a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate typically involves the reaction of 2-phenyl-6-p-tolylpyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-fluorophenyl)-6-p-tolylpyridine-4-carboxylate
- 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid
Uniqueness
Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)-6-phenylpyridine-4-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-14-8-10-16(11-9-14)19-13-17(20(22)23-2)12-18(21-19)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
BBZHGJOPPLLHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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